molecular formula C23H21FN6O2 B2979183 3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-65-7

3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2979183
CAS No.: 898443-65-7
M. Wt: 432.459
InChI Key: PZCIBHRHXGDPFJ-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a novel triazole-pyrimidine hybrid. It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of new fused systems of triazino[5,6-b]indole started with the preparation of 3-amino[1,2,4]-triazino[5,6-b]indole 1 by the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The intermediate compound 1 reacted with aldehyde, ethyl chloroformate, triethyl orthoformate, and ninhydrine to give new heterotetracyclic nitrogen systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study outlines the facile synthesis of [1,2,4]triazino[3,2-f]purines , demonstrating the chemical reaction of 7,8-diamino-1,3-dimethylxanthine with diketones. This synthesis pathway highlights the versatility of triazine purines in chemical synthesis, providing a foundational method that could be relevant to synthesizing complex derivatives like the compound (Ueda et al., 1988).

Biological Evaluation and Potential Applications

  • Tricyclic Xanthine Derivatives : Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones has identified potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds were designed to improve water solubility and evaluated for their potential in treating neurodegenerative diseases. This suggests that structurally complex triazino purines have significant therapeutic potential, possibly relevant to the compound of interest (Brunschweiger et al., 2014).

Chemical and Pharmacological Properties

  • Anticancer, Anti-HIV-1, and Antimicrobial Activity : Some new triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. This research underscores the potential of triazino purine derivatives in developing treatments for various diseases, which could extend to the compound being queried (Ashour et al., 2012).

Properties

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c1-14-6-4-5-7-16(14)12-30-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)13-18(26-30)15-8-10-17(24)11-9-15/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCIBHRHXGDPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=NC4=C(N3CC(=N2)C5=CC=C(C=C5)F)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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